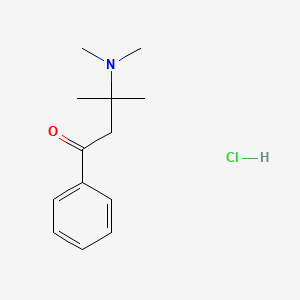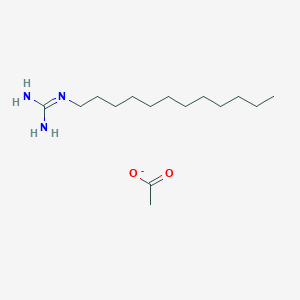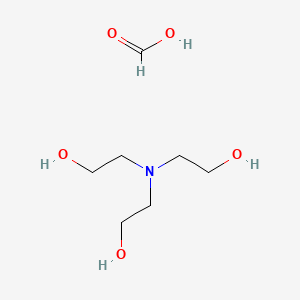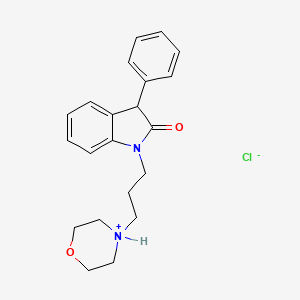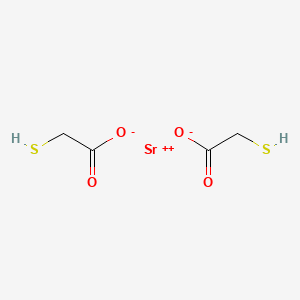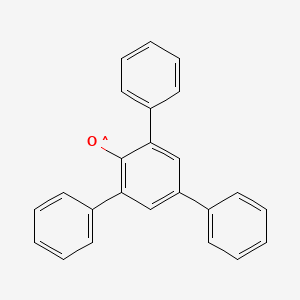
2,4,6-Triphenylphenoxyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triphenylphenoxyl is a phenoxyl radical characterized by the presence of three phenyl groups attached to the phenoxyl core. This compound is known for its stability and unique reactivity, making it a subject of interest in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,4,6-Triphenylphenoxyl typically involves the oxidation of 2,4,6-triphenylphenol. One common method is the use of a peroxide, such as hydrogen peroxide, in the presence of a catalyst. The reaction is carried out in a suitable solvent like benzene or dioxane under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triphenylphenoxyl undergoes various chemical reactions, including:
Oxidation: The phenoxyl radical can react with oxygen to form peroxides.
Reduction: It can be reduced back to the corresponding phenol under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium ferricyanide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens or nitrating agents can be employed for substitution reactions.
Major Products
Oxidation: Formation of peroxides.
Reduction: Regeneration of 2,4,6-triphenylphenol.
Substitution: Various substituted phenoxyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,4,6-Triphenylphenoxyl has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxyl radicals and their interactions with solvents.
Biology: Investigated for its potential antioxidant properties due to its radical-scavenging ability.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,4,6-Triphenylphenoxyl involves its ability to form stable radicals. This stability is attributed to the delocalization of the unpaired electron over the phenyl rings. The compound can interact with various molecular targets, including other radicals and reactive oxygen species, thereby influencing oxidative processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Tri-tert-butylphenoxyl
- 4-Methoxy-2,6-diphenylphenoxyl
- 2,6-Di-tert-butyl-4-phenylphenoxyl
Uniqueness
2,4,6-Triphenylphenoxyl is unique due to its high stability and distinct reactivity patterns compared to other phenoxyl radicals. The presence of three phenyl groups provides significant steric hindrance, which influences its chemical behavior and interactions .
Propriétés
Formule moléculaire |
C24H17O |
|---|---|
Poids moléculaire |
321.4 g/mol |
InChI |
InChI=1S/C24H17O/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H |
Clé InChI |
JBBGEPSUMUPYOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[O])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)
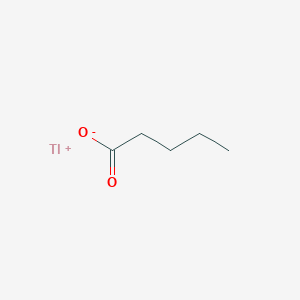
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-](/img/structure/B13745531.png)
![disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate](/img/structure/B13745533.png)
